6,7-Dimethoxy-4-methylquinazolin-2-amine
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Overview
Description
6,7-Dimethoxy-4-methylquinazolin-2-amine is a chemical compound with the molecular formula C11H13N3O2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-methylquinazolin-2-amine typically involves the reaction of 2-chloro-6,7-dimethoxyquinazoline with methylamine under anhydrous conditions. The reaction is carried out in a solvent such as 1,4-dioxane, with potassium phosphate as a base . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-methylquinazolin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
6,7-Dimethoxy-4-methylquinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of the tyrosine kinase c-Met, which plays a crucial role in cancer development. The compound binds to the ATP-binding site of c-Met kinase, inhibiting its activity and leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2,4-quinazolinedione: This compound has similar structural features but different functional groups, leading to distinct biological activities.
2-Chloro-6,7-dimethoxyquinazoline: This compound is a precursor in the synthesis of 6,7-Dimethoxy-4-methylquinazolin-2-amine and has its own set of applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit c-Met kinase makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6,7-dimethoxy-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C11H13N3O2/c1-6-7-4-9(15-2)10(16-3)5-8(7)14-11(12)13-6/h4-5H,1-3H3,(H2,12,13,14) |
InChI Key |
KPTPLPZZFSINLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC(=C(C=C12)OC)OC)N |
Origin of Product |
United States |
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